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Compound of Interest

Diphenyl(pentafluorophenyl)phosp
Compound Name:

hine

cat. No.: B1296587

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties, spectroscopic data, synthesis, and applications of
Diphenyl(pentafluorophenyl)phosphine.

Core Properties

Diphenyl(pentafluorophenyl)phosphine, a solid organophosphorus compound, is notable for
its unique electronic and steric properties conferred by the presence of both phenyl and
pentafluorophenyl substituents. These characteristics make it a valuable ligand in coordination
chemistry and a versatile reagent in organic synthesis.

Physical and Chemical Properties
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Property Value Reference
Chemical Formula CisH1oFsP [1]
Molecular Weight 352.24 g/mol [1]
CAS Number 5525-95-1 [1]
White to off-white crystalline
Appearance .
solid
Melting Point 65-71 °C
- Soluble in many organic
Solubility
solvents.
- Stable under normal
Stability

conditions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus Chemical Shift (6) ppm Coupling Constants (J) Hz

1P NMR ~-16to -20 ppm

ortho-F: ~ -135 ppm meta-F: ~
19F NMR J(P-F)ortho = 50 Hz
-163 ppm para-F: ~ -157 ppm

1H NMR ~ 7.2 - 7.8 ppm (multiplet)

Infrared (IR) Spectroscopy

Key IR absorption bands are expected for the C-H stretching of the phenyl groups, P-Ph
stretching, and the characteristic strong absorptions for the C-F bonds of the pentafluorophenyl

group.

Mass Spectrometry
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The electron ionization mass spectrum typically shows a molecular ion peak [M]* at m/z = 352.
[1] Common fragmentation patterns involve the loss of phenyl and pentafluorophenyl radicals.

Crystal Structure

The solid-state structure of Diphenyl(pentafluorophenyl)phosphine has been determined by
X-ray crystallography. The corresponding entry in the Cambridge Crystallographic Data Centre
(CCDC) is 126970.[1] The crystal structure reveals a tetrahedral geometry around the
phosphorus atom, with the C-P-C bond angles being influenced by the steric bulk of the phenyl
and pentafluorophenyl groups. The P-C bond lengths to the phenyl rings are slightly shorter
than the P-C bond to the pentafluorophenyl ring.

Experimental Protocols
Synthesis of Diphenyl(pentafluorophenyl)phosphine

A common synthetic route to Diphenyl(pentafluorophenyl)phosphine involves the reaction of
a pentafluorophenyl organometallic reagent with chlorodiphenylphosphine.

Materials:

Hexafluorobenzene

e Magnesium turnings

e Anhydrous diethyl ether or tetrahydrofuran (THF)
e Chlorodiphenylphosphine

¢ Anhydrous n-hexane

o Standard Schlenk line and glassware

 Inert atmosphere (Nitrogen or Argon)

Procedure:
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e Preparation of Pentafluorophenylmagnesium Bromide: In a flame-dried, three-necked flask
equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings
are suspended in anhydrous diethyl ether under an inert atmosphere. A solution of
bromopentafluorobenzene in anhydrous diethyl ether is added dropwise to initiate the
Grignard reaction. The mixture is typically stirred and refluxed until the magnesium is
consumed.

» Reaction with Chlorodiphenylphosphine: The freshly prepared Grignard reagent is cooled to
0 °C. A solution of chlorodiphenylphosphine in anhydrous diethyl ether is then added
dropwise with vigorous stirring.

e Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at
room temperature for several hours. The reaction is then carefully quenched by the slow
addition of a saturated aqueous solution of ammonium chloride.

o Extraction and Purification: The organic layer is separated, and the aqueous layer is
extracted with diethyl ether. The combined organic extracts are washed with brine, dried over
anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

e Recrystallization: The crude product is purified by recrystallization from a suitable solvent
system, such as ethanol or a mixture of hexane and dichloromethane, to yield
Diphenyl(pentafluorophenyl)phosphine as a white crystalline solid.

Caption: Synthetic workflow for Diphenyl(pentafluorophenyl)phosphine.

Applications in Research and Development

The unique electronic properties of the pentafluorophenyl group, being strongly electron-
withdrawing, significantly influence the properties of the phosphorus center. This makes
Diphenyl(pentafluorophenyl)phosphine a ligand of interest in catalysis and materials
science.

Catalysis:

It is employed as a ligand in transition metal catalysis. The electron-withdrawing nature of the
pentafluorophenyl group can enhance the catalytic activity of the metal center in various cross-
coupling reactions by modifying its electronic properties.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1296587?utm_src=pdf-body
https://www.benchchem.com/product/b1296587?utm_src=pdf-body
https://www.benchchem.com/product/b1296587?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Materials Science:

The incorporation of fluorinated phosphines into polymers or other materials can impart specific
properties such as thermal stability, altered solubility, and modified electronic characteristics.

Logical Relationship of Properties and Applications

Core Properties
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Caption: Relationship between properties and applications.

Safety Information

Diphenyl(pentafluorophenyl)phosphine is an irritant.[1] It is important to handle this
compound in a well-ventilated fume hood, wearing appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact
with skin and eyes.[1]
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This guide provides a foundational understanding of Diphenyl(pentafluorophenyl)phosphine
for researchers and professionals. For more detailed information, consulting the primary
literature and safety data sheets is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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